Cas no 7312-25-6 (methyl 5-bromo-1-benzothiophene-3-carboxylate)
methyl 5-bromo-1-benzothiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- METHYL 5-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Methyl 5-bromobenzo[b]thiophene-3-carboxylate
- methyl 5-bromo-1-benzothiophene-3-carboxylate
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- Inchi: 1S/C10H7BrO2S/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3
- InChI Key: QZNZVRWWWOWDRV-UHFFFAOYSA-N
- SMILES: C1SC2=CC=C(Br)C=C2C=1C(OC)=O
methyl 5-bromo-1-benzothiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169006145-1g |
Methyl 5-bromobenzo[b]thiophene-3-carboxylate |
7312-25-6 | 97% | 1g |
$733.95 | 2023-09-01 | |
| Chemenu | CM336739-100mg |
Methyl 5-bromobenzo[b]thiophene-3-carboxylate |
7312-25-6 | 95%+ | 100mg |
$483 | 2021-06-16 | |
| Chemenu | CM336739-250mg |
Methyl 5-bromobenzo[b]thiophene-3-carboxylate |
7312-25-6 | 95%+ | 250mg |
$806 | 2021-06-16 | |
| Chemenu | CM336739-1g |
Methyl 5-bromobenzo[b]thiophene-3-carboxylate |
7312-25-6 | 95%+ | 1g |
$1727 | 2021-06-16 | |
| Chemenu | CM336739-500mg |
Methyl 5-bromobenzo[b]thiophene-3-carboxylate |
7312-25-6 | 95%+ | 500mg |
$*** | 2023-03-31 | |
| Chemenu | CM336739-1g |
Methyl 5-bromobenzo[b]thiophene-3-carboxylate |
7312-25-6 | 95%+ | 1g |
$*** | 2023-03-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127375-100mg |
Methyl 5-bromobenzo[b]thiophene-3-carboxylate |
7312-25-6 | 98% | 100mg |
¥1357.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127375-250mg |
Methyl 5-bromobenzo[b]thiophene-3-carboxylate |
7312-25-6 | 98% | 250mg |
¥2004.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127375-500mg |
Methyl 5-bromobenzo[b]thiophene-3-carboxylate |
7312-25-6 | 98% | 500mg |
¥3900.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127375-1g |
Methyl 5-bromobenzo[b]thiophene-3-carboxylate |
7312-25-6 | 98% | 1g |
¥5011.00 | 2024-07-28 |
methyl 5-bromo-1-benzothiophene-3-carboxylate Suppliers
methyl 5-bromo-1-benzothiophene-3-carboxylate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on methyl 5-bromo-1-benzothiophene-3-carboxylate
Methyl 5-bromo-1-benzothiophene-3-carboxylate (CAS No. 7312-25-6): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-bromo-1-benzothiophene-3-carboxylate (CAS No. 7312-25-6) is a versatile and highly valuable intermediate in the field of organic synthesis, particularly in pharmaceutical research and development. This compound, characterized by its benzothiophene core structure substituted with a bromine atom at the 5-position and a carboxylate ester group at the 3-position, has garnered significant attention due to its utility in constructing complex molecular architectures essential for drug discovery.
The benzothiophene scaffold is a prominent motif in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to enhance binding affinity and metabolic stability. The presence of the bromine atom at the 5-position of the benzothiophene ring introduces a reactive handle that facilitates further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds.
The carboxylate ester group at the 3-position of the molecule provides an additional site for chemical manipulation. It can be readily converted into other functional groups, including amides, esters, and acids, through various synthetic transformations. This adaptability makes methyl 5-bromo-1-benzothiophene-3-carboxylate an indispensable building block for synthesizing a wide array of pharmacologically relevant molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting central nervous system (CNS) disorders. Benzothiophene derivatives have emerged as promising candidates due to their ability to cross the blood-brain barrier and interact with specific CNS receptors. Methyl 5-bromo-1-benzothiophene-3-carboxylate has been employed in several studies as a precursor for designing small-molecule modulators of neurotransmitter systems. For instance, researchers have utilized this compound to synthesize analogs with potential antipsychotic and antidepressant properties.
The pharmaceutical industry has also explored the use of methyl 5-bromo-1-benzothiophene-3-carboxylate in developing inhibitors of enzymes involved in cancer metabolism. Benzothiophene-based inhibitors have shown promise in preclinical studies by selectively targeting enzymes such as tyrosine kinases and poly(ADP-ribose) polymerases (PARPs). The bromine substituent on the benzothiophene ring enables efficient coupling with other heterocycles or aromatic units, allowing for the creation of highly specific inhibitors with improved pharmacokinetic profiles.
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